molecular formula C10H10FN3 B1229041 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine CAS No. 925634-52-2

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Cat. No. B1229041
CAS RN: 925634-52-2
M. Wt: 191.2 g/mol
InChI Key: MOBHPISBSWMGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .

Scientific Research Applications

Antimicrobial Activity

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has been investigated for its antimicrobial potential. Researchers synthesized a diverse series of imine-linked 1,2,3-triazole hybrids using a Cu(I)-promoted click reaction. Among these hybrids, compound 7d demonstrated the highest antimicrobial efficacy against R. oryzae and S. aureus, with minimum inhibitory concentrations (MIC) of 0.0123 µmol/mL and 0.0061 µmol/mL, respectively . This suggests its potential as a novel antimicrobial agent.

Antiviral Properties

While specific studies on this compound’s antiviral activity are limited, related fluorinated compounds have shown promise. For instance, 4-N-(2’-amino-glutarate-1’-methylester)-1-(2’-deoxy-2’-β-fluoro-4’-azido)-furanosyl-cytosine exhibited effective anti-coxsackievirus B (CVB) activity . Investigating similar properties for 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine could be worthwhile.

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

The safety and hazards associated with “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBHPISBSWMGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327370
Record name 1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

CAS RN

925634-52-2
Record name 1-[(2-fluorophenyl)methyl]pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 2
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 4
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.